molecular formula C3H6N2O3 B563256 N-Nitrososarcosine-d3 CAS No. 1189871-94-0

N-Nitrososarcosine-d3

Cat. No.: B563256
CAS No.: 1189871-94-0
M. Wt: 121.11 g/mol
InChI Key: HJMPSKKJHVWPBK-FIBGUPNXSA-N
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Biochemical Analysis

Biochemical Properties

N-Nitrososarcosine-d3 is a small molecule with the molecular formula C3H3D3N2O3 . It is intended for use as an internal standard for the quantification of nitrososarcosine by GC- or LC-MS

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that nitrosamines, the class of compounds to which this compound belongs, can have significant effects on cells. They are known to be carcinogenic and can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The electrophiles produced in these simple metabolic pathways, generally catalyzed by cytochrome P450 enzymes, readily alkylate DNA initiating the carcinogenic process .

Temporal Effects in Laboratory Settings

It is known that the isomer ratio of N-Nitrososarcosine is unstable in freshly prepared standard solutions . This suggests that the effects of this compound may also change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It is known that dietary administration of N-nitroso sarcosine induces tumors in mice and rats

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso Sarcosine-d3 is synthesized through the nitrosation of deuterated sarcosine. The reaction typically involves the use of nitrite sources under acidic conditions to facilitate the nitrosation process . The reaction conditions must be carefully controlled to ensure the stability of the deuterated compound and to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of N-Nitroso Sarcosine-d3 involves large-scale nitrosation reactions using deuterated sarcosine and nitrite sources. The process is optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as liquid chromatography, is essential to isolate the desired compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso Sarcosine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated amines, nitroso derivatives, and substituted nitrosamines. The specific products depend on the reaction conditions and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosopyrrolidine (NPYR)
  • N-Nitrosopiperidine (NPIP)
  • N-Nitrosothiazolidine (NTHZ)

Uniqueness

N-Nitroso Sarcosine-d3 is unique due to its deuterated form, which provides distinct advantages in analytical applications. The deuterium atoms enhance the stability and detection sensitivity of the compound, making it an ideal internal standard for quantification purposes . Additionally, its specific metabolic pathways and DNA interactions distinguish it from other nitrosamines .

Properties

IUPAC Name

2-[nitroso(trideuteriomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMPSKKJHVWPBK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662154
Record name [(~2~H_3_)Methyl(nitroso)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189871-94-0
Record name [(~2~H_3_)Methyl(nitroso)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Methyl-d3)-N-nitrosoglycine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Nitrososarcosine-d3
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